3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol basic properties
3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol basic properties
An In-depth Technical Guide to the Basic Properties of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol
Abstract
3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol is a fluorinated amino alcohol of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a chiral β-amino alcohol scaffold, a valuable motif for asymmetric synthesis and bioactive molecules, with a trifluoromethyl group. The incorporation of the -CF3 moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter physicochemical properties such as basicity.[1][2] This guide provides a comprehensive analysis of the core basic properties of this compound, grounded in fundamental chemical principles. It offers a theoretical framework for understanding the profound influence of the trifluoromethyl group on the basicity of the amino function and presents detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) and other key physicochemical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated molecules.
Introduction: A Molecule of Strategic Importance
The strategic design of small molecules for therapeutic intervention relies on the precise control of their physicochemical properties. 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol (CAS: 326010-95-1)[3] emerges as a molecule of interest, embodying two critical structural motifs that are highly sought after in modern drug discovery.
Chemical Structure:
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Molecular Formula: C₇H₁₄F₃NO[3]
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Molecular Weight: 185.19 g/mol [3]
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Key Features:
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β-Amino Alcohol Scaffold: Chiral β-amino alcohols are privileged structures in organic chemistry, serving as powerful organocatalysts and versatile building blocks for the synthesis of complex, enantiomerically pure pharmaceuticals.[4]
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Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of contemporary medicinal chemistry. Its introduction into a molecule can profoundly and beneficially alter its properties. As fluorine is the most electronegative element, the C-F bond is highly polarized, leading to strong inductive effects that can modulate the pKa of nearby functional groups.[2][5] Furthermore, the CF₃ group can block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life, and enhance membrane permeability by increasing lipophilicity.[6][7]
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This guide dissects the fundamental basic properties of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol, with a primary focus on the basicity of its amino group, providing both the theoretical underpinnings and the practical methodologies for its characterization.
Synthesis and Stereochemistry
The synthesis of α-trifluoromethyl-β-amino alcohols is a well-established field. A plausible and efficient route to 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol involves the nucleophilic trifluoromethylation of a suitable precursor ketone, followed by the reduction of an intermediate oxime or similar functional group.
One common strategy employs the Ruppert-Prakash reagent (TMSCF₃) for the introduction of the trifluoromethyl group.[8][9] The general synthetic approach would be:
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Preparation of the Precursor: Synthesis of 1-amino-4-methylpentan-2-one from leucine or a related starting material.
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Protection: Protection of the amino group (e.g., as a carbamate) to prevent side reactions.
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Trifluoromethylation: Nucleophilic addition of TMSCF₃ to the ketone carbonyl, catalyzed by a fluoride source, to generate a trifluoromethylated silyl ether.[9]
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Desilylation: Removal of the silyl group to reveal the hydroxyl moiety.
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Deprotection: Removal of the amino-protecting group to yield the final product.
The structure of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol contains two stereogenic centers at positions C2 and C3. Consequently, the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of the synthesis is critical for pharmaceutical applications, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Stereoselective synthetic methods are therefore essential for producing single, enantiomerically pure isomers.[4]
The Decisive Influence of Trifluoromethylation on Basicity
The defining basic property of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol is derived from the lone pair of electrons on the nitrogen atom of its primary amine. Basicity is quantitatively expressed by the pKa of its conjugate acid (the ammonium ion, -NH₃⁺).
The Inductive Effect:
The primary determinant of the amine's basicity is the powerful electron-withdrawing inductive effect (-I effect) of the vicinal trifluoromethyl group.[8] Fluorine's high electronegativity polarizes the C-F bonds, which in turn withdraws electron density from the rest of the carbon backbone. This effect propagates to the C3 carbon, significantly reducing the electron density around the nitrogen atom.
This reduction in electron density has a critical consequence: the lone pair on the nitrogen is less available to accept a proton from a solution. Therefore, the equilibrium for the protonation of the amine is shifted to the left, favoring the unprotonated, free base form. This translates to a lower pKa for the conjugate acid compared to its non-fluorinated analog, 3-amino-5-methylhexan-2-ol. The molecule is, therefore, a significantly weaker base.[2]
Caption: Inductive effect of the CF₃ group on the basicity of the amine.
Experimental Determination of pKa
Accurate determination of the pKa is essential for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the gold-standard method for this purpose.[10]
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for the accurate measurement of the pKa of the conjugate acid of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol.
Objective: To determine the pKa value by monitoring the pH of a solution of the compound's hydrochloride salt during titration with a standardized strong base.
Materials:
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3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol hydrochloride
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized, CO₂-free water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Class A burette (10 or 25 mL)
Methodology:
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Sample Preparation: Accurately weigh approximately 0.1 mmol of the hydrochloride salt of the compound and dissolve it in 50 mL of CO₂-free deionized water in a beaker.
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Causality: Starting with the hydrochloride salt ensures the amine is fully protonated at the beginning of the titration. CO₂-free water prevents interference from carbonic acid.
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System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
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Titration:
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Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
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Record the initial pH of the solution.
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Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
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Continue the titration well past the equivalence point (identified by a sharp increase in pH).
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Data Analysis:
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Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[11]
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Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found precisely by plotting the first derivative (ΔpH/ΔV) vs. V.
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The pKa is the pH at the half-equivalence point (Veq / 2).[11][12]
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Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The shape of the sigmoid curve validates the monoprotic nature of the base within the titrated pH range.
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- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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